molecular formula C24H25N3O4 B7719265 N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide CAS No. 5270-11-1

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide

Cat. No. B7719265
CAS RN: 5270-11-1
M. Wt: 419.5 g/mol
InChI Key: AVUZLIJMYHAQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide, also known as CXB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CXB belongs to the class of N-acylhydrazone derivatives, which have been shown to possess anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. PPARγ is a nuclear receptor that is involved in the regulation of gene expression and has been shown to have anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to have anti-inflammatory and analgesic effects in animal models. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has also been shown to have antitumor effects in various cancer cell lines. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide is that it has been extensively studied and has been shown to possess a wide range of therapeutic properties. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide is also relatively easy to synthesize and has a high yield. One limitation of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Another limitation of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide is that it may have off-target effects, which may limit its usefulness in certain applications.

Future Directions

There are several future directions for the study of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential use in the treatment of neurodegenerative diseases. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide may also have applications in the treatment of other diseases, such as inflammation-related disorders and cancer. Further studies are needed to fully understand the potential of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide as a therapeutic agent.

Synthesis Methods

The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with cyclohexylamine in the presence of acetic acid. The resulting product is then reacted with 4-nitrobenzoyl chloride to obtain N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide. The yield of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide is approximately 65%, and the purity can be increased through recrystallization.

Scientific Research Applications

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to possess a wide range of therapeutic properties, including anti-inflammatory, analgesic, and antitumor effects. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-16-7-12-22-18(13-16)14-19(23(28)25-22)15-26(20-5-3-2-4-6-20)24(29)17-8-10-21(11-9-17)27(30)31/h7-14,20H,2-6,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUZLIJMYHAQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365859
Record name STK570522
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitrobenzamide

CAS RN

5270-11-1
Record name STK570522
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.